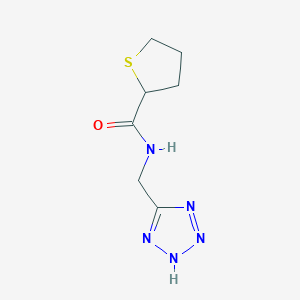
5-(Thiolane-2-carbonylamino)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiolane-2-carbonylamino)pyridine-3-carboxylic acid, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response.
Mecanismo De Acción
TPCA-1 inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. NF-κB is activated by various stimuli, such as cytokines, bacterial and viral products, and stress, and plays a crucial role in the immune response. TPCA-1 inhibits the activity of NF-κB by binding to the kinase domain of the inhibitor of kappa B kinase (IKK), a key regulator of NF-κB activation.
Biochemical and Physiological Effects
TPCA-1 has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In a study conducted on mice with collagen-induced arthritis, TPCA-1 was shown to reduce inflammation and joint destruction. TPCA-1 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for IKK. TPCA-1 has also been shown to have good bioavailability and pharmacokinetic properties. However, TPCA-1 has some limitations for lab experiments. It has been shown to have some toxicity in vivo, and its effects on other signaling pathways and off-target effects are not well understood.
Direcciones Futuras
There are several future directions for research on TPCA-1. One area of research is to investigate its potential use in treating various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Another area of research is to investigate its potential use in cancer treatment, either as a single agent or in combination with other therapies. Additionally, further studies are needed to understand its effects on other signaling pathways and off-target effects.
Métodos De Síntesis
The synthesis of TPCA-1 involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The resulting product is then reacted with 2-mercaptoethanol to form 2-(mercaptoethoxy)nicotinoyl chloride. The final step involves the reaction of 2-(mercaptoethoxy)nicotinoyl chloride with glycine to form TPCA-1.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. TPCA-1 has also been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
5-(thiolane-2-carbonylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c14-10(9-2-1-3-17-9)13-8-4-7(11(15)16)5-12-6-8/h4-6,9H,1-3H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOWYRMTBJTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NC2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)



![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)

![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)